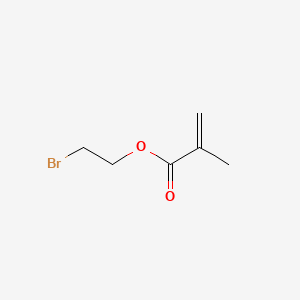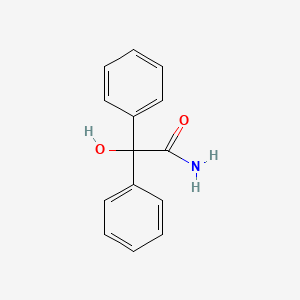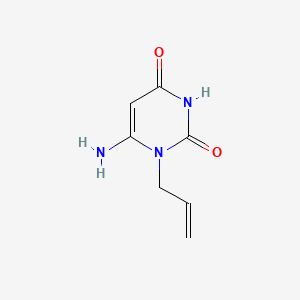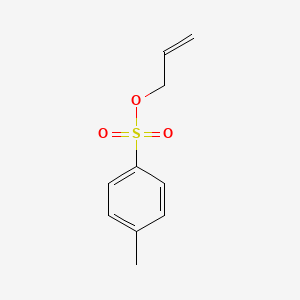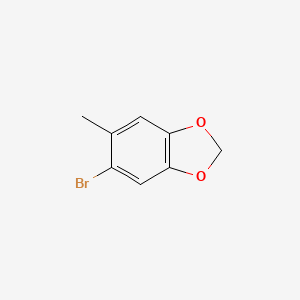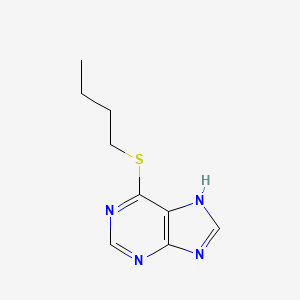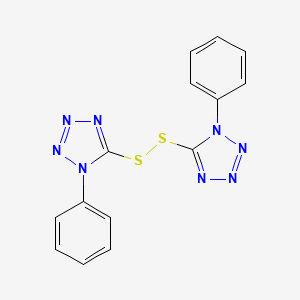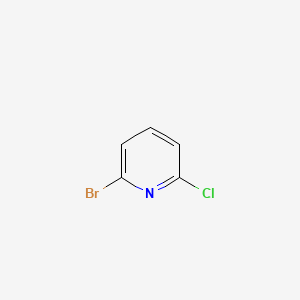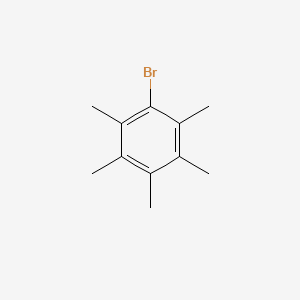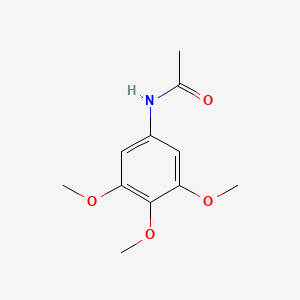
N-(3,4,5-Trimethoxyphenyl)acetamide
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of specific acids with diamines or aminophenols in the presence of catalysts and solvents, such as dry dichloromethane, to yield acetamides with high purity and yield. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU in cooled conditions, resulting in a compound with potential anticancer activity (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray crystallography and NMR spectroscopy reveals detailed information about the spatial arrangement of atoms within the compound. These studies help in understanding the crystal systems, space groups, and unit cell parameters, which are crucial for determining the compound's interaction with biological targets. The orthorhombic crystal system of a related compound, as solved by direct methods and refined to a final R-factor of 0.042, indicates intricate molecular arrangements conducive to biological activity (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving acetamides typically include cyclization, condensation, and Mannich reactions, leading to the formation of various derivatives with diverse biological activities. For example, the Mannich reaction was used to synthesize new derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides, showcasing the compound's versatility in forming bioactive molecules (Mukhtorov et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are determined through a combination of spectroscopic analysis and crystallography. These properties are vital for assessing the compound's stability, solubility, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of acetamides, including reactivity, potential biological activity, and interaction with various substrates, are influenced by their molecular structure. Spectroscopic methods, such as IR, NMR, and LC-MS, provide insights into functional groups, bonding patterns, and molecular interactions, which are crucial for predicting the compound's behavior in chemical reactions and biological systems.
科学的研究の応用
Anticancer Activity
N-(3,4,5-Trimethoxyphenyl)acetamide derivatives have shown significant potential in anticancer research. Novel 3,4,5-trimethoxyphenyl coumarin derivatives, including N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide, have exhibited better inhibitory activity against various human cancer cell lines compared to 5-fluorouracil, a commonly used chemotherapy drug (Shi et al., 2020). Additionally, bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment have been found to exert potent antiproliferative activity by targeting tubulin and destabilizing microtubules, effectively inhibiting cancer cell proliferation (Fu et al., 2018).
Antitumor Properties and Molecular Docking Studies
A series of novel 3-benzyl-4(3H)quinazolinone analogues were synthesized, displaying broad spectrum antitumor activity. These compounds, including 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrated potency up to 3-fold more than 5-fluorouracil against various cancer cell lines (Al-Suwaidan et al., 2016). Similarly, another novel compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), has demonstrated potent antitumor activity by disrupting microtubule assembly and inducing apoptosis in cancer cells (Wu et al., 2009).
Synthesis and Structural Studies
Studies involving the synthesis and structural analysis of N-(3,4,5-Trimethoxyphenyl)acetamide derivatives provide valuable insights into their potential applications. For instance, the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide and its cytotoxic activity against breast cancer cell lines highlight the versatility of these compounds (Moghadam & Amini, 2018). Additionally, DFT and experimental (FT-IR and FT-Raman) investigations on similar compounds have been conducted to understand their molecular structure and potential biological activities (El-Azab et al., 2016).
特性
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(13)12-8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDMLRVJRILEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195652 | |
| Record name | Acetanilide, 3',4',5'-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5-Trimethoxyphenyl)acetamide | |
CAS RN |
4304-24-9 | |
| Record name | N-(3,4,5-Trimethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 3',4',5'-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 3',4',5'-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)


